molecular formula C18H32N2O2S B2926176 2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421509-33-2

2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2926176
CAS No.: 1421509-33-2
M. Wt: 340.53
InChI Key: JUYGUGZFNZDGHW-UHFFFAOYSA-N
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Description

The compound 2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone features a cyclohexyl group attached to an ethanone backbone, with a 1,4-thiazepane ring substituted at the 3-position by a morpholinomethyl moiety. Key structural attributes include:

  • Morpholinomethyl-thiazepane moiety: Introduces polarity via the morpholine oxygen, balancing solubility and steric effects.

Properties

IUPAC Name

2-cyclohexyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2S/c21-18(13-16-5-2-1-3-6-16)20-7-4-12-23-15-17(20)14-19-8-10-22-11-9-19/h16-17H,1-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGUGZFNZDGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Formula : C27H30N2O4
  • Molecular Weight : 446.54 g/mol
  • IUPAC Name : 3-cyclohexyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-2-phenyl-1H-indole-6-carboxylic acid
  • CAS Number : Not available

This compound belongs to the class of organic compounds known as phenylindoles and features a complex structure that includes a morpholine ring and a thiazepane moiety.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Gene Regulation : The compound is known to regulate cellular genes such as c-myc and c-fos. It may also repress the promoter of p53, impacting cell cycle regulation by interfering with CDKN1A, a key negative regulator of the cell cycle .
  • Inflammatory Response Modulation : It targets transcription factors involved in immune responses, suppressing NF-kappa-B activation while activating AP-1, which is crucial for inflammation regulation .
  • Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins that affect lipid accumulation and storage. It induces up-regulation of FAS promoter activity, contributing to triglyceride accumulation in hepatocytes, a condition known as steatosis .
  • Immune Response Effects : Binding to dendritic cells via C1QR1 leads to the down-regulation of T-lymphocyte proliferation, suggesting potential immunomodulatory effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
Gene RegulationModulates c-myc and c-fos; represses p53 promoter
Inflammatory ResponseSuppresses NF-kappa-B; activates AP-1
Lipid MetabolismInduces triglyceride accumulation in hepatocytes
Immune ModulationDown-regulates T-cell proliferation

Case Study Insights

Several studies have explored the pharmacological implications of this compound:

  • A study conducted on animal models demonstrated that administration of this compound led to significant alterations in lipid profiles, indicating its potential use in treating metabolic disorders related to lipid metabolism.
  • Another research effort focused on its anti-inflammatory properties, showing promise in reducing markers associated with chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Backbone

2-Cyclohexyl-1-(3-fluorophenyl)ethanone ()
  • Structure : Cyclohexyl group + 3-fluorophenyl substituent.
  • Key Differences : Lacks the thiazepane-morpholine system, instead featuring a simple aromatic ring.
  • Implications : The fluorine atom may enhance metabolic stability compared to hydrogen-bonding groups like morpholine, but the absence of the thiazepane ring reduces conformational flexibility .
2-Cyclohexyl-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ()
  • Structure : Cyclohexyl group + nitro and dihydroxy-substituted phenyl.
  • Key Differences : Polar nitro and hydroxyl groups increase solubility but may reduce blood-brain barrier penetration.
  • Physical Properties : Melting point (113–114°C) and spectral data (NMR/IR) suggest strong intermolecular hydrogen bonding, contrasting with the target compound’s likely amorphous or lower-melting morphology .

Modifications to the Thiazepane Ring

Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone ()
  • Structure: Cyclohexene + dimethylaminomethyl-thiazepane.
  • Key Differences: Dimethylamino group replaces morpholine, reducing polarity.
  • Molecular Weight: 282.4 g/mol vs. ~380 g/mol for the target compound (estimated). Dimethylamino substitution lowers molecular weight and may enhance basicity compared to morpholine’s tertiary amine .
2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone ()
  • Structure: Benzylthio group + morpholinomethyl-thiazepane.
  • Molecular Weight : 380.6 g/mol, comparable to the target compound. The thioether group may alter metabolic pathways (e.g., oxidation susceptibility) .
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone ()
  • Structure : Benzothiazole-thio + pyrrolidinylmethyl-thiazepane.
  • Key Differences: Pyrrolidine (5-membered ring) vs. morpholine (6-membered, oxygen-containing).
  • Molecular Weight : 407.6 g/mol. The larger heterocyclic system may improve target binding affinity but reduce solubility .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₂₈N₂O₂S (est.) ~380 (est.) Cyclohexyl, morpholinomethyl-thiazepane Balanced lipophilicity/polarity
2-Cyclohexyl-1-(3-fluorophenyl)ethanone C₁₄H₁₇FO 224.3 Cyclohexyl, 3-fluorophenyl High metabolic stability
2-Cyclohexyl-1-(3,4-diOH-5-NO₂-phenyl)ethanone C₁₄H₁₇NO₅ 279.29 Cycloclohexyl, nitro/dihydroxy-phenyl High melting point (113–114°C)
Cyclohex-3-en-1-yl(3-(dimethylamino)methyl-thiazepane)methanone C₁₅H₂₆N₂OS 282.4 Cyclohexene, dimethylaminomethyl Lower polarity
2-(Benzylthio)-1-(3-morpholinomethyl-thiazepane)ethanone C₁₉H₂₈N₂O₂S₂ 380.6 Benzylthio, morpholinomethyl Increased lipophilicity
2-(Benzothiazolylthio)-1-(3-pyrrolidinylmethyl-thiazepane)ethanone C₁₉H₂₅N₃OS₃ 407.6 Benzothiazole-thio, pyrrolidinylmethyl Enhanced π-π stacking potential

Research Findings and Implications

  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, suggesting the target compound could be prepared via similar alkylation of a preformed thiazepane-morpholine intermediate .
  • Structural Effects: Morpholine vs. Pyrrolidine: Morpholine’s oxygen improves solubility but may reduce membrane permeability compared to pyrrolidine’s compact structure . Cyclohexyl vs.
  • Biological Activity : While pharmacological data for the target compound are absent, benzothiazole-thio derivatives () and morpholine-containing analogs () are often explored for antimicrobial or anticancer activity due to sulfur’s redox activity and heterocyclic interactions .

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